molecular formula C18H18N4O3S B11423173 (3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone

(3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone

Cat. No.: B11423173
M. Wt: 370.4 g/mol
InChI Key: ZQCMUXLODXPQJS-UHFFFAOYSA-N
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Description

1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring attached to an imidazo[2,1-b][1,3]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE typically involves multi-step reactions. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the imidazo[2,1-b][1,3]thiazole core. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with piperidine-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. The nitrophenyl group allows it to bind to DNA and proteins, potentially inhibiting their function. This can lead to the disruption of cellular processes and ultimately cell death. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-6-(4-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBOXALDEHYDE
  • Benzo[d]imidazo[2,1-b]thiazole derivatives
  • Indole derivatives

Uniqueness

1-[3-METHYL-6-(3-NITROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]PIPERIDINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazol-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H18N4O3S/c1-12-16(17(23)20-8-3-2-4-9-20)26-18-19-15(11-21(12)18)13-6-5-7-14(10-13)22(24)25/h5-7,10-11H,2-4,8-9H2,1H3

InChI Key

ZQCMUXLODXPQJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)N4CCCCC4

Origin of Product

United States

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